molecular formula C10H7ClF5NO2 B1407937 Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate CAS No. 1431842-79-3

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate

Cat. No.: B1407937
CAS No.: 1431842-79-3
M. Wt: 303.61 g/mol
InChI Key: BMONNABSNINPFK-UHFFFAOYSA-N
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Description

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, as well as a difluoroacetate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the ester or pyridine ring.

    Hydrolysis: Carboxylic acids and alcohols.

Comparison with Similar Compounds

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF5NO2/c1-2-19-8(18)9(12,13)7-6(11)3-5(4-17-7)10(14,15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMONNABSNINPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate
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Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate
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Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate
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Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate
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Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate
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Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate

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